2-Bromo-1-(phenylsulphonyl)-1H-indole
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Description
2-Bromo-1-(phenylsulphonyl)-1H-indole, or 2-BPSI, is a heterocyclic compound with a bromine atom and a phenylsulfonyl group attached to its indole ring system. It is a relatively new compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
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Synthesis of alpha-Bromoketones
- Field : Organic Chemistry
- Application : This compound serves as a crucial intermediate in the synthesis of various compounds .
- Method : A new and versatile one-pot strategy was used to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone .
- Results : The research resulted in the successful synthesis of alpha-Bromoketones .
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Crystal Structure Analysis
- Field : Crystallography
- Application : The crystal structure of 2-bromo-1,3-phenylene bis (4-methylbenzenesulfonate), a compound similar to 2-Bromo-1-(phenylsulphonyl)-1H-indole, was analyzed .
- Method : The crystal structure was determined using X-ray diffraction .
- Results : The research provided detailed information about the crystal structure of the compound .
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Synthesis of Substituted Phenols
- Field : Organic Chemistry
- Application : A mild, green and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .
- Method : The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
- Results : The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
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Antimicrobial Activity
- Field : Pharmacology
- Application : Research has revealed that 2-Bromo-1-phenyl-1-pentanone, a compound similar to 2-Bromo-1-(phenylsulphonyl)-1H-indole, exhibits notable antimicrobial activity against a wide range of bacteria and fungi .
- Method : The compound’s ability to combat these microorganisms makes it a promising candidate for pharmaceutical and antimicrobial applications .
- Results : The research provided evidence of the compound’s antimicrobial properties .
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Nucleophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .
- Method : A Meisenheimer complex is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
- Results : This method allows for the synthesis of a variety of substituted aromatic compounds .
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Reactions at the Benzylic Position
- Field : Organic Chemistry
- Application : Reactions that occur at the benzylic position are very important for synthesis problems .
- Method : Free radical bromination, nucleophilic substitution, oxidation are some of the reactions that can occur at the benzylic position .
- Results : These reactions allow for the synthesis of a variety of compounds with different functional groups at the benzylic position .
properties
IUPAC Name |
1-(benzenesulfonyl)-2-bromoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILGYNXRWCVNEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559997 |
Source
|
Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(phenylsulphonyl)-1H-indole | |
CAS RN |
121963-39-1 |
Source
|
Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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